Tak-285

Catalog No.
S547969
CAS No.
871026-44-7
M.F
C26H25ClF3N5O3
M. Wt
548 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-285

CAS Number

871026-44-7

Product Name

Tak-285

IUPAC Name

N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide

Molecular Formula

C26H25ClF3N5O3

Molecular Weight

548 g/mol

InChI

InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34)

InChI Key

ZYQXEVJIFYIBHZ-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

N-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo(3,2-d)pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide, TAK 285, TAK-285, TAK285

Canonical SMILES

CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O

Description

The exact mass of the compound Tak-285 is 547.1598 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Hydroxybutyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

TAK-285 is classified as a dual ErbB protein kinase inhibitor. This means it targets specific proteins known as ErbB receptors, which play a role in cell growth and division. TAK-285 inhibits two members of the ErbB family: Human Epidermal Growth Factor Receptor (EGFR) and HER2. Inhibiting these proteins disrupts signaling pathways crucial for cancer cell proliferation and survival [].

Delivery and Absorption

Studies have shown that TAK-285 is orally bioavailable, meaning it can be taken by mouth and absorbed into the bloodstream []. Research suggests it has good permeability across cell membranes, allowing it to potentially reach target cells [].

  • TAK-285 is a small molecule inhibitor developed by Takeda Pharmaceutical Company [].
  • It inhibits two proteins, HER2 and EGFR, which are thought to be involved in the growth of some cancers [].

Molecular Structure Analysis

  • The detailed structure of TAK-285 is not publicly available as it is considered proprietary information by the developer [].
  • However, scientific research describes it as a low-molecular weight compound []. This refers to the relatively small size and complexity of its molecule.

Chemical Reactions Analysis

  • The specific chemical reactions involved in the synthesis of TAK-285 are not publicly available due to its proprietary nature [].
  • Scientific research focuses on the effects of TAK-285 on biological processes, not its synthesis.

Physical And Chemical Properties Analysis

  • Information on specific properties like melting point, boiling point, etc., is not widely available as TAK-285 is an investigational drug [].
  • Research involving TAK-285 emphasizes its biological effects rather than its detailed physical and chemical properties.
  • TAK-285 is classified as a dual kinase inhibitor, targeting HER2 and EGFR proteins []. These proteins are thought to be involved in the growth and spread of some cancers []. By inhibiting these proteins, TAK-285 may have potential anti-tumor effects [].
  • As TAK-285 is an investigational drug, detailed information on its safety profile is not publicly available [].
  • Safety testing is a crucial part of drug development, and TAK-285 has likely undergone initial phases of clinical trials to assess safety in humans [].

Additional Information

  • It is important to note that TAK-285 is still under investigation, and its efficacy and safety for cancer treatment are not yet established.
  • Clinical trials are ongoing to evaluate its potential as a therapeutic agent.

Purity

>93 % (or refer to the Certificate of Analysis)

XLogP3

4.4

Exact Mass

547.1598

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

70CCB438L6

Other CAS

871026-44-7

Wikipedia

Tak-285

Dates

Modify: 2023-08-15
1: Ishikawa T, Seto M, Banno H, Kawakita Y, Oorui M, Taniguchi T, Ohta Y, Tamura T,  Nakayama A, Miki H, Kamiguchi H, Tanaka T, Habuka N, Sogabe S, Yano J, Aertgeerts K, Kamiyama K. Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors  Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold. J Med Chem. 2011 Nov 4. [Epub ahead  of print] PubMed PMID: 22003817.

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